molecular formula C6H4N4O2 B232719 1,5-dihydropteridine-4,6-dione

1,5-dihydropteridine-4,6-dione

Cat. No. B232719
M. Wt: 164.12 g/mol
InChI Key: BJZIBODCUPQTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dihydropteridine-4,6-dione is a heterocyclic organic compound with a molecular formula of C7H6N2O2. It is also known as quinoid dihydropteridine, pterin-6-one, and 2,4-dioxo-6-hydroxypteridine. This compound plays a crucial role in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase.

Mechanism of Action

The mechanism of action of 1,5-dihydropteridine-4,6-dione is primarily related to the synthesis of BH4. BH4 is an essential cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. These enzymes play a crucial role in the synthesis of neurotransmitters, including dopamine, norepinephrine, and serotonin. BH4 also plays a crucial role in the production of nitric oxide, a potent vasodilator that regulates blood pressure and blood flow.
Biochemical and Physiological Effects:
1,5-dihydropteridine-4,6-dione has various biochemical and physiological effects. It is essential for the synthesis of BH4, which plays a crucial role in the synthesis of neurotransmitters and nitric oxide. BH4 deficiency is associated with various genetic disorders, including phenylketonuria, which affects the breakdown of the amino acid phenylalanine. BH4 deficiency can also lead to hyperphenylalaninemia, a condition characterized by high levels of phenylalanine in the blood. 1,5-dihydropteridine-4,6-dione is also involved in the synthesis of pterins, which are important biomolecules involved in various physiological processes, including neurotransmitter synthesis and immune response.

Advantages and Limitations for Lab Experiments

1,5-dihydropteridine-4,6-dione has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized using various methods. However, its synthesis requires the use of hazardous chemicals, including potassium permanganate and lead tetraacetate. It is also a relatively expensive compound, which limits its use in large-scale experiments.

Future Directions

1,5-dihydropteridine-4,6-dione has various future directions for scientific research. One of the most promising areas of research is the development of new methods for the synthesis of BH4 and pterins. These biomolecules have various therapeutic applications, including the treatment of genetic disorders and neurological diseases. Another promising area of research is the development of new drugs that target the enzymes involved in the synthesis of BH4 and pterins. These drugs could potentially be used to treat various diseases associated with BH4 deficiency, including phenylketonuria and hyperphenylalaninemia.

Synthesis Methods

1,5-dihydropteridine-4,6-dione can be synthesized by the oxidation of dihydropteridine with potassium permanganate or by the oxidation of 6-hydroxymethylpterin with lead tetraacetate. It can also be obtained by the hydrolysis of 6,7-dimethyl-5,6,7,8-tetrahydropteridine-2,4-dione.

Scientific Research Applications

1,5-dihydropteridine-4,6-dione has various scientific research applications. It is used as a precursor for the synthesis of BH4, an essential cofactor for several enzymes. BH4 deficiency is associated with various genetic disorders, including phenylketonuria, a metabolic disorder that affects the breakdown of the amino acid phenylalanine. 1,5-dihydropteridine-4,6-dione is also used in the synthesis of pterins, which are important biomolecules involved in various physiological processes, including neurotransmitter synthesis and immune response.

properties

Product Name

1,5-dihydropteridine-4,6-dione

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

1,5-dihydropteridine-4,6-dione

InChI

InChI=1S/C6H4N4O2/c11-3-1-7-5-4(10-3)6(12)9-2-8-5/h1-2H,(H,10,11)(H,7,8,9,12)

InChI Key

BJZIBODCUPQTSW-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N=CN2)NC1=O

SMILES

C1=NC2=C(C(=O)N=CN2)NC1=O

Canonical SMILES

C1=NC2=C(C(=O)N=CN2)NC1=O

Origin of Product

United States

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